(S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid
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Overview
Description
(S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid is a complex organic compound that features a hydrazinyl group, a benzyl group, and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the protected hydrazine derivative with a suitable propanoic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group or to reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the removal of protecting groups or the formation of simpler derivatives .
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its hydrazinyl group can form covalent bonds with specific amino acids, making it useful in probing protein structures and functions .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be used in the development of new drugs targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of (S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with amino acids in proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways, depending on the specific target proteins involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinyl derivatives and Boc-protected amino acids. Examples include tert-butyl (substituted benzamido)phenylcarbamate derivatives and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate .
Uniqueness
What sets (S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid apart is its specific combination of functional groups, which provides unique reactivity and versatility in various applications. Its ability to form stable covalent bonds with proteins makes it particularly valuable in biochemical research and drug development .
Properties
IUPAC Name |
2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRRUKULDYLAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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